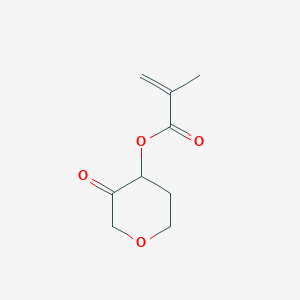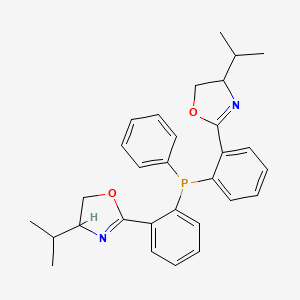
(4S,4'S)-2,2'-((Phenylphosphinediyl)bis(2,1-phenylene))bis(4-isopropyl-4,5-dihydrooxazole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S,4’S)-2,2’-((Phenylphosphinediyl)bis(2,1-phenylene))bis(4-isopropyl-4,5-dihydrooxazole) is a chiral ligand used in asymmetric synthesis. This compound is known for its ability to facilitate enantioselective reactions, making it valuable in the production of pharmaceuticals and fine chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-((Phenylphosphinediyl)bis(2,1-phenylene))bis(4-isopropyl-4,5-dihydrooxazole) typically involves the following steps:
Formation of the Oxazole Rings: The oxazole rings are synthesized through a cyclization reaction involving an amino alcohol and a carboxylic acid derivative.
Phosphine Ligand Attachment: The phenylphosphine moiety is introduced through a coupling reaction with the bis(2,1-phenylene) backbone.
Chiral Resolution: The final step involves resolving the chiral centers to obtain the desired (4S,4’S) configuration.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining precise temperature conditions to ensure optimal reaction kinetics.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
(4S,4’S)-2,2’-((Phenylphosphinediyl)bis(2,1-phenylene))bis(4-isopropyl-4,5-dihydrooxazole) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxazole rings to their corresponding alcohols.
Substitution: The phenylphosphine moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Alcohol derivatives of the oxazole rings.
Substitution: Various substituted phosphine derivatives.
科学的研究の応用
(4S,4’S)-2,2’-((Phenylphosphinediyl)bis(2,1-phenylene))bis(4-isopropyl-4,5-dihydrooxazole) has several applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis to produce enantiomerically pure compounds.
Biology: Investigated for its potential in enzyme inhibition studies.
Medicine: Explored for its role in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and specialty materials.
作用機序
The compound exerts its effects through the following mechanisms:
Chiral Induction: The chiral centers in the oxazole rings induce enantioselectivity in catalytic reactions.
Coordination Chemistry: The phenylphosphine moiety coordinates with metal centers to form active catalytic complexes.
Molecular Targets: The compound targets specific substrates in asymmetric synthesis, facilitating the formation of enantiomerically enriched products.
類似化合物との比較
Similar Compounds
(4R,4’R)-2,2’-((Phenylphosphinediyl)bis(2,1-phenylene))bis(4-isopropyl-4,5-dihydrooxazole): The enantiomer of the compound .
(4S,4’S)-2,2’-((Diphenylphosphinediyl)bis(2,1-phenylene))bis(4-isopropyl-4,5-dihydrooxazole): A similar compound with diphenylphosphine instead of phenylphosphine.
Uniqueness
(4S,4’S)-2,2’-((Phenylphosphinediyl)bis(2,1-phenylene))bis(4-isopropyl-4,5-dihydrooxazole) is unique due to its specific chiral configuration and the presence of the phenylphosphine moiety, which imparts distinct catalytic properties compared to its analogs.
特性
分子式 |
C30H33N2O2P |
|---|---|
分子量 |
484.6 g/mol |
IUPAC名 |
phenyl-bis[2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]phosphane |
InChI |
InChI=1S/C30H33N2O2P/c1-20(2)25-18-33-29(31-25)23-14-8-10-16-27(23)35(22-12-6-5-7-13-22)28-17-11-9-15-24(28)30-32-26(19-34-30)21(3)4/h5-17,20-21,25-26H,18-19H2,1-4H3 |
InChIキー |
UIPLMJWAYDPXCJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1COC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4C5=NC(CO5)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[4-(2-Aminoethyl)-2-chlorophenoxy]pyridine-3-carboxamide](/img/structure/B12516937.png)
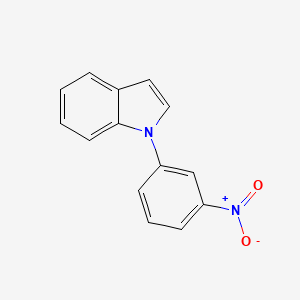
![6-amino-5-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-(3,5-dimethylpiperazine-1-carbonyl)phenyl]pyridazine-3-carboxamide dihydrochloride](/img/structure/B12516955.png)
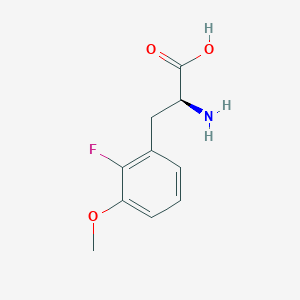
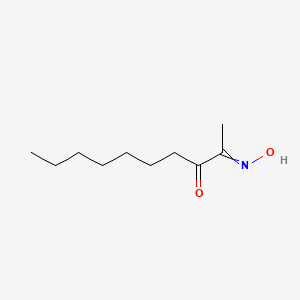
![2-[4-(Hexyloxy)-2-methylphenoxy]ethan-1-ol](/img/structure/B12516968.png)
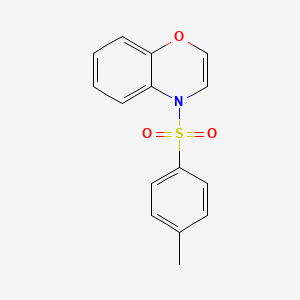

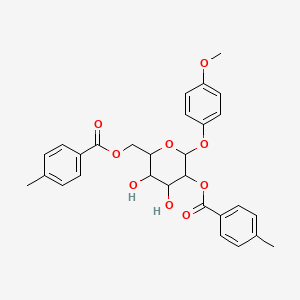
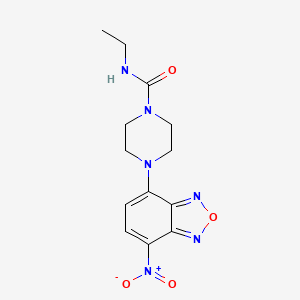
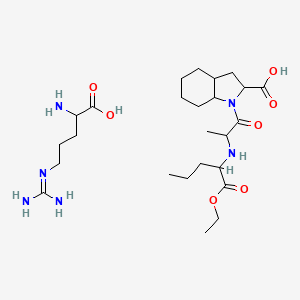
![6-tert-Butyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylic acid](/img/structure/B12516993.png)
![1,1'-[1,2-Bis(4-fluorophenyl)ethene-1,2-diyl]dibenzene](/img/structure/B12517007.png)
